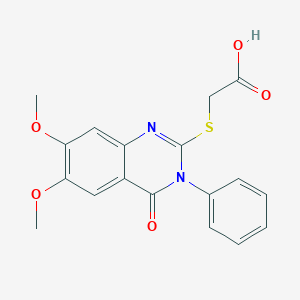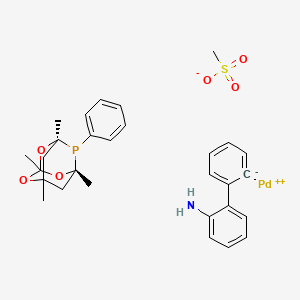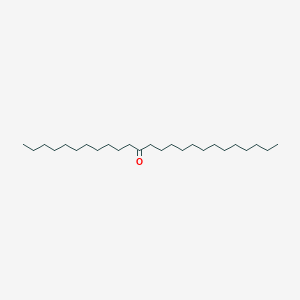![molecular formula C13H6BrF6NO B13425562 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425562.png)
5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline is a complex organic compound characterized by the presence of multiple halogen atoms, including bromine and fluorine, as well as a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs with therapeutic benefits.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other halogenated anilines and phenoxy derivatives, such as:
- 5-Bromo-2,4-difluoroaniline
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 4-Bromo-2-(trifluoromethyl)aniline
Uniqueness
What sets 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline apart is its specific combination of halogen atoms and functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H6BrF6NO |
|---|---|
Molekulargewicht |
386.09 g/mol |
IUPAC-Name |
5-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline |
InChI |
InChI=1S/C13H6BrF6NO/c14-6-3-9(17)12(10(21)4-6)22-11-7(15)1-5(2-8(11)16)13(18,19)20/h1-4H,21H2 |
InChI-Schlüssel |
FDGJSUAKUXKUCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2F)Br)N)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)
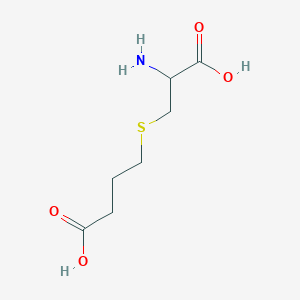
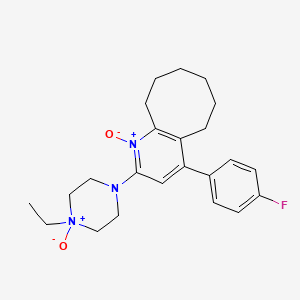
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)
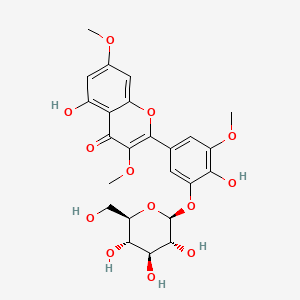
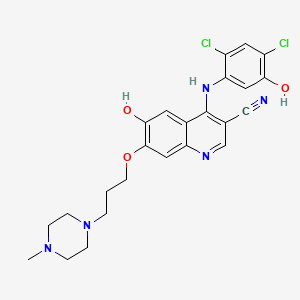
![(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13425529.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B13425539.png)
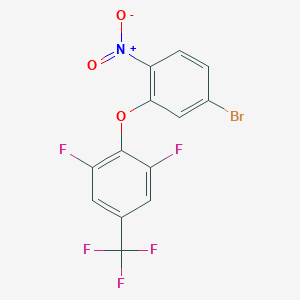
![1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-](/img/structure/B13425552.png)
